molecular formula C10H19N3 B6173574 3-(1,2,5-trimethyl-1H-imidazol-4-yl)butan-1-amine CAS No. 1501170-58-6

3-(1,2,5-trimethyl-1H-imidazol-4-yl)butan-1-amine

Cat. No.: B6173574
CAS No.: 1501170-58-6
M. Wt: 181.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-trimethyl-1H-imidazol-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the butan-1-amine side chain.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the side chain are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(1,2,5-trimethyl-1H-imidazol-4-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,5-trimethyl-1H-imidazol-4-yl)butan-1-amine involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure but without the butan-1-amine side chain.

    Histamine: Contains an imidazole ring and an amine group, similar to 3-(1,2,5-trimethyl-1H-imidazol-4-yl)butan-1-amine.

    Metronidazole: An imidazole derivative used as an antibiotic.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring and the presence of the butan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1501170-58-6

Molecular Formula

C10H19N3

Molecular Weight

181.3

Purity

95

Origin of Product

United States

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